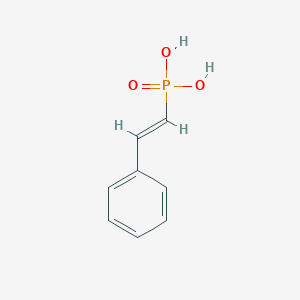

2-Phenylvinylphosphonic acid

Description

Historical Context and Evolution of Vinylphosphonic Acid Research

The journey into organophosphorus chemistry began in the 19th century. Early milestones include the work of Jean Pierre Boudet, who in the early 1800s generated traces of what was described as a "phosphoric ether". researchgate.net This was followed by more definitive syntheses, such as the creation of the first organophosphorus compound, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848, and the synthesis of tetraethyl pyrophosphate (TEPP) by Philippe de Clermont in 1854. researchgate.net The latter was the first organophosphorus compound identified to have anticholinesterase properties. researchgate.net The foundational work of August Wilhelm Hofmann and August Michaelis later in the century significantly expanded the field, establishing the groundwork for the synthesis of compounds with direct carbon-phosphorus bonds. flemingcollege.carsc.org

The 20th century witnessed an explosion in organophosphorus research, notably spurred by the work of Gerhard Schrader at IG Farben in the 1930s. researchgate.netmdpi.com His investigations led to the development of highly potent compounds, some of which found use as insecticides and, notoriously, as nerve agents. rsc.orgwikipedia.org

Within this expanding field, the specific area of vinylphosphonic acids saw a pivotal development in 1959 when Kabachnik and Medved first reported the synthesis of vinylphosphonic acid (VPA). mdpi.com This monomer became the foundation for a new class of polymers. mdpi.combohrium.com Research into substituted vinylphosphonic acids followed, with 2-Phenylvinylphosphonic acid being synthesized from acetophenone (B1666503) and phosphorus trichloride (B1173362) (PCl₃). mdpi.comnih.gov This method provided a pathway to introduce aromatic functionality into the vinylphosphonate (B8674324) structure, further diversifying the chemical properties and potential applications of this class of compounds.

Significance of Organophosphorus Compounds in Contemporary Chemical Science

Organophosphorus compounds are integral to modern chemical science, with their influence spanning numerous industrial and academic sectors. longdom.orgmdpi.com Their unique properties, such as variable oxidation states, multivalency, and metal-binding capabilities, make them exceptionally versatile. beilstein-journals.org

Key areas of significance include:

Materials Science: Poly(vinylphosphonic acid) (PVPA) and its derivatives are used in the development of proton-conducting membranes for fuel cells, as components in dental cements, for bone tissue engineering, and as corrosion inhibitors. bohrium.comresearchgate.net The phosphonic acid group promotes adhesion to various surfaces, including metals and hydroxyapatite. bohrium.comribbitt.com

Synthetic Chemistry: Vinylphosphonates are valuable intermediates for the construction of a wide range of synthetically and pharmaceutically important molecules, including heterocyclic compounds and β-aminophosphonates. researchgate.net They serve as key functional groups and ligands in asymmetric catalysis, contributing to the development of novel synthetic methodologies. beilstein-journals.orglongdom.org

Industrial Applications: Organophosphorus compounds are used in the manufacturing of flame retardants, lubricants, and plasticizers. wikipedia.orgmdpi.com They also find application as beneficiation agents in mining and as water treatment chemicals. made-in-china.com

The field is continually evolving, with ongoing research focused on creating new organophosphorus compounds and catalysts that are cost-effective, environmentally considerate, and suitable for industrial-scale production. longdom.org

Structural Elucidation within Vinylphosphonate Chemistry

The defining structural feature of a phosphonate (B1237965), such as this compound, is the stable carbon-phosphorus (C-P) bond. taylorandfrancis.com This distinguishes them from phosphate esters, where the organic group is linked to phosphorus via an oxygen atom. The structure of this compound combines the acidic and metal-chelating properties of the phosphonic acid group with the conjugated π-system of the phenylvinyl moiety.

The determination of the precise structure of these molecules relies heavily on modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, with 1H, 13C, and particularly 31P NMR providing detailed information about the molecular framework and the chemical environment of the phosphorus atom. nih.govmdpi.com Mass spectrometry is also crucial for determining the molecular weight and fragmentation patterns, further confirming the structure. nih.gov For crystalline compounds, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state.

The chemical properties of this compound are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉O₃P |

| Molecular Weight | 184.13 g/mol |

| Melting Point | 142.0-142.5 °C |

| Boiling Point | 394.0 °C at 760 mmHg |

| Density | 1.383 g/cm³ |

| pKa | 2.01 ± 0.10 |

| Flash Point | 192.1 °C |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data sourced from made-in-china.comlookchem.com

Table 2: Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 1707-08-0 |

| EC Number | 216-949-0 |

| PubChem CID | 74395 |

| Canonical SMILES | C1=CC=C(C=C1)C=CP(=O)(O)O |

Data sourced from made-in-china.comlookchem.com

Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-phenylethenyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKQTZHDCHKDQK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192139 | |

| Record name | Styrene, monophosphono derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-08-0, 38890-40-3 | |

| Record name | 2-Phenylvinylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene, monophosphono derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038890403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC114546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene, monophosphono derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene, monophosphono derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-phenylvinylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Phenylvinylphosphonic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-phenylvinylphosphonic acid framework in a single or a few straightforward steps from readily available precursors.

Phosphorylation Reactions of Acetophenone (B1666503) Derivatives

A direct and efficient method for the synthesis of this compound, also referred to as styrene (B11656) phosphonic acid, involves the reaction of acetophenone with a phosphorus-containing reagent. One established procedure utilizes phosphorous acid and acetic anhydride (B1165640). google.com

The reaction proceeds through the formation of a hydroxy adduct intermediate by the reaction of phosphorous acid with acetophenone, often facilitated by a Lewis acid catalyst such as zinc chloride. This intermediate is subsequently reacted with acetic anhydride to form an acyl derivative. The final step involves the elimination of an acetic acid moiety, yielding the desired this compound. google.com

Table 1: Synthesis of this compound from Acetophenone

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Temperature | Reaction Time | Product |

| Acetophenone | Phosphorous Acid | Zinc Chloride, Acetic Anhydride | 40-60°C | 3 hours | This compound |

This data is compiled from a representative synthetic protocol and may vary based on specific experimental conditions.

Rearrangement Pathways from Propargyl Alcohol Precursors

The Meyer-Schuster rearrangement is a well-known acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. beilstein-journals.org While not a direct route to phosphonic acids, this rearrangement highlights the potential for transforming propargyl alcohols into unsaturated systems. The reaction typically proceeds through a protonation of the hydroxyl group, followed by a 1,3-shift and tautomerization. beilstein-journals.org

While a direct application of the Meyer-Schuster rearrangement to synthesize this compound from a corresponding phosphorus-containing propargyl alcohol is not extensively documented, the underlying principle of rearranging a propargylic system to a vinyllic one is a potential synthetic strategy that warrants further investigation. The challenge lies in the synthesis of the requisite phosphorus-substituted propargyl alcohol precursor and the compatibility of the phosphonic acid moiety with the acidic conditions of the rearrangement.

Indirect Synthesis and Functionalization Routes

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to this compound or its derivatives through one or more functionalization steps.

Conversion from Halogenated Ethenylphosphonic Acid Dichlorides

An important indirect route to this compound involves the synthesis and subsequent hydrolysis of a halogenated ethenylphosphonic acid dichloride intermediate. A common precursor is this compound dichloride, which can be synthesized by reacting styrene with phosphorus pentachloride (PCl5).

The hydrolysis of the resulting phosphonic acid dichloride is a crucial step. This can be achieved under either acidic or basic conditions. For instance, aryldichlorophosphine oxides can be hydrolyzed to the corresponding phosphonic acids using aqueous sodium hydroxide (B78521), followed by acidification. beilstein-journals.org Similarly, the hydrolysis of phosphonates, which can be formed from the dichloride, is often carried out using aqueous hydrochloric acid. nih.gov

Table 2: Hydrolysis of this compound Dichloride

| Starting Material | Reagent | Conditions | Product |

| This compound Dichloride | Water | Mild heating | This compound |

| This compound Dichloride | Aqueous NaOH, then HCl | Room temperature | This compound |

This data represents generalized conditions for the hydrolysis of phosphonic acid dichlorides.

Decarboxylative Condensation Techniques

The Knoevenagel condensation, particularly the Doebner modification, provides a powerful tool for the formation of α,β-unsaturated carboxylic acids through the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, followed by decarboxylation. wikipedia.orgorganic-chemistry.org This methodology can be adapted for the synthesis of this compound derivatives.

A relevant application of this strategy is the Knoevenagel reaction of aromatic aldehydes with diethylphosphonoacetic acid. This reaction leads to the formation of 3-substituted-2-(diethoxyphosphoryl)acrylic acids. Subsequent decarboxylation of these intermediates affords diethyl (E)-2-arylvinylphosphonates. researchgate.net The final step to obtain this compound would involve the hydrolysis of the diethyl ester groups.

Table 3: Knoevenagel-Doebner Synthesis of Diethyl (E)-2-Phenylvinylphosphonate

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Intermediate | Product |

| Benzaldehyde (B42025) | Diethylphosphonoacetic acid | Piperidine/Pyridine | (E)-3-Phenyl-2-(diethoxyphosphoryl)acrylic acid | Diethyl (E)-2-phenylvinylphosphonate |

This table outlines the general components and products of the Knoevenagel-Doebner reaction for this application.

Reactions Involving Oxazolone Derivatives leading to Vinylphosphonate (B8674324) Structures

The Erlenmeyer-Plöchl synthesis is a classic method for the preparation of α,β-unsaturated azlactones (oxazolones) from the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a base. wikipedia.org The resulting azlactone has a reactive exocyclic double bond and can be a precursor to various α,β-unsaturated compounds.

While the direct synthesis of this compound via this route is not a standard application, the core principle of forming an α,β-unsaturated system through the reaction of an activated methylene-like compound with an aldehyde is analogous to other methods. A hypothetical adaptation could involve the use of an N-acyl-α-phosphonoglycine derivative. The condensation of such a compound with benzaldehyde could potentially lead to an intermediate that, upon hydrolysis and decarboxylation, would yield the desired vinylphosphonic acid. This remains an area for further synthetic exploration.

Elimination and Nucleophilic Substitution Mechanisms in Vinylphosphonic Acid Synthesis

The synthesis of vinylphosphonic acids, including this compound, often relies on fundamental organic reaction mechanisms such as elimination and nucleophilic substitution. These reactions are crucial for creating the characteristic carbon-carbon double bond of the vinyl group and for introducing the phosphonic acid moiety.

Elimination Reactions: A common strategy to form the vinyl group in phosphonates is through an elimination reaction, typically dehydrohalogenation. For instance, the synthesis of the parent vinylphosphonic acid can be achieved through the dehydrochlorination of 2-chloroethylphosphonic dichloride. researchgate.net This process involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond, a classic example of a β-elimination reaction. While this specific example does not produce this compound, the underlying principle is applicable to substituted vinylphosphonates. The reaction typically requires heat or a base to proceed.

Nucleophilic Substitution Reactions: Nucleophilic substitution is essential for building the carbon-phosphorus bond. In these reactions, a nucleophile, which is an electron-rich species, attacks an electrophilic carbon atom, displacing a leaving group. masterorganicchemistry.comutexas.edu The synthesis of this compound can be accomplished through a process that involves the reaction of styrene with phosphorus pentachloride (PCl₅). google.com In this complex reaction, an intermediate is formed which is subsequently hydrolyzed. The hydrolysis steps, where water molecules act as nucleophiles to replace chlorine atoms on the phosphorus, are critical nucleophilic substitution reactions. google.comweebly.com

These mechanisms, Sₙ1 and Sₙ2 (Substitution Nucleophilic unimolecular and bimolecular) and E1 and E2 (Elimination unimolecular and bimolecular), are often in competition. libretexts.org The reaction conditions—such as the nature of the substrate, the strength of the base/nucleophile, and the solvent—determine which pathway is favored. bingol.edu.tr For example, a strong, bulky base will favor elimination, whereas a good nucleophile that is a weak base will favor substitution. weebly.com In the synthesis of this compound from styrene and PCl₅, the initial reaction forms a complex which, upon controlled hydrolysis (a nucleophilic substitution), yields this compound dichloride. A final, more vigorous hydrolysis step then converts the dichloride to the final this compound. google.com

Emerging Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for preparing this compound and its derivatives, particularly for applications in materials science.

The sol-gel process has emerged as a significant and versatile method for synthesizing organic-inorganic hybrid materials, where molecules like this compound act as crucial precursors or "coupling agents". nih.govinoe.ro This technique, often referred to as "chimie douce" (soft chemistry), is valued for its mild reaction conditions, typically occurring at room temperature. nih.govias.ac.in

The process fundamentally involves the transition of a colloidal solution (sol) into a solid, porous network (gel). nih.govmdpi.com When this compound or its polymeric form (polyvinylphosphonic acid) is used, it allows for the integration of organic functionalities into an inorganic matrix, such as zirconia (ZrO₂) or titania (TiO₂). nih.govmdpi.com

The mechanism can be described in two main stages:

Heterocondensation: The phosphonic acid group (-P(O)(OH)₂) of the precursor reacts with a metal alkoxide (e.g., a titanium or zirconium alkoxide). This is a condensation reaction where the hydroxyl group on the phosphorus atom reacts with the alkoxide group on the metal atom, forming stable Metal-Oxygen-Phosphorus (M-O-P) covalent bridges and releasing an alcohol molecule. inoe.romdpi.com

Hydrolysis and Homocondensation: The remaining metal alkoxide groups undergo hydrolysis with water, followed by condensation reactions with each other. This step builds the inorganic network by forming Metal-Oxygen-Metal (M-O-M) bridges. inoe.romdpi.com

A key feature of using organophosphorus coupling molecules is the absence of homocondensation between P-OH groups under these mild conditions, which prevents the formation of P-O-P bridges. mdpi.com This leads to highly homogeneous hybrid materials where the organic and inorganic components are integrated at a molecular level. inoe.ro The final structure and properties of the hybrid material are influenced by parameters such as the ratio of the phosphonic acid precursor to the metal alkoxide (P/M ratio). mdpi.com These resulting hybrid materials exhibit properties like high porosity, making them suitable for applications such as dye-sensitized solar cells. nih.gov

| Stage | Description | Key Chemical Bonds Formed | Reactants |

|---|---|---|---|

| 1. Sol Formation (Heterocondensation) | The phosphonic acid precursor reacts with the metal alkoxide, linking the organic and inorganic components. | M-O-P | This compound, Metal alkoxide (e.g., Ti(OR)₄, Zr(OR)₄) |

| 2. Gelation (Homocondensation) | The remaining metal alkoxide groups hydrolyze and condense to form the inorganic network. | M-O-M | Hydrolyzed metal alkoxide |

The principles of green chemistry aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov In the context of this compound synthesis, several strategies align with these principles.

The sol-gel process itself is considered a green method. nih.govnih.gov Its advantages include:

Mild Conditions: Reactions are often carried out at room temperature and atmospheric pressure, reducing energy consumption. nih.gov

Green Solvents: The process frequently uses water or simple alcohols as solvents, which are more environmentally benign than many organic solvents. nih.govnih.gov

Beyond the sol-gel application, other approaches are being explored to make the synthesis of the phosphonate (B1237965) compounds themselves greener. While many traditional methods rely on phosphorus chlorides, which are hazardous, modern chemistry seeks chlorine-free syntheses. researchgate.net Research into catalyst-free reactions is a growing area. For example, catalyst-free hydrophosphination reactions have been developed for certain alkenes, representing a simple, atom-economic method that aligns with green chemistry principles. rsc.org Although not yet specifically demonstrated for the direct synthesis of this compound, these developments point towards future possibilities.

Furthermore, process intensification, such as developing continuous-flow reactions instead of batch processes, can also be a green approach. A patented method for producing this compound describes a continuous process, which can lead to better control, higher efficiency, and reduced waste compared to batch synthesis. google.com The use of alternative energy sources like microwave irradiation is another green technique being applied in organic synthesis to accelerate reactions and improve yields, often in the absence of traditional catalysts. mdpi.com

| Approach | Green Chemistry Aspect | Example/Relevance |

|---|---|---|

| Sol-Gel Process | Use of mild conditions and green solvents (water, alcohol). nih.govnih.gov | Synthesis of hybrid materials using this compound as a precursor. |

| Catalyst-Free Reactions | Avoids potentially toxic or expensive metal catalysts; simplifies purification. | General hydrophosphination methods demonstrate the potential for future application. rsc.org |

| Continuous-Flow Process | Improves efficiency, safety, and reduces waste. nih.gov | A patented continuous process for producing this compound. google.com |

Reaction Chemistry and Chemical Transformations of 2 Phenylvinylphosphonic Acid

Addition Reactions to the Vinylic Moiety

The carbon-carbon double bond in 2-phenylvinylphosphonic acid is susceptible to electrophilic addition reactions. ksu.edu.samsu.eduyoutube.com Strong Brønsted acids, such as hydrogen halides (HCl, HBr, HI) and sulfuric acid (H2SO4), readily add across the vinyl group. msu.edu These reactions typically proceed through a carbocation intermediate, formed by the initial attack of the electrophile (e.g., a proton) on the electron-rich π-system of the double bond. ksu.edu.sa The subsequent attack of the nucleophilic counter-ion on the carbocation completes the addition.

Halogens like chlorine and bromine also add to the double bond, leading to the formation of vicinal dihalides. ksu.edu.sa This reaction often proceeds via a cyclic halonium ion intermediate. ksu.edu.sa The addition of hypohalous acids (HOX), such as hypobromous acid or hypochlorous acid, results in the formation of halohydrins. ksu.edu.sa

Derivatization of the Phosphonic Acid Functionality

The phosphonic acid group [-P(O)(OH)2] is a key feature of this compound, offering numerous possibilities for derivatization. nih.gov This functional group has two acidic protons, with pKa values that are influenced by the electronic properties of the phenylvinyl substituent. nih.gov

One common derivatization is esterification. Phosphonic acids can be converted to their corresponding esters through reactions with alcohols. This transformation can be catalyzed by acids. nih.gov Another important derivatization method involves the use of trichloroacetimidates, such as benzyl- and p-methoxybenzyl trichloroacetimidate, which have been shown to effectively derivatize phosphonic acids under neutral, basic, or mildly acidic conditions. nih.gov The phosphonic acid group can also be converted into phosphonodiamides or other derivatives. nih.gov

The phosphonic acid moiety also allows for the formation of metal-phosphonate complexes and layers. For instance, a polythiophene with pendant phosphonic acid groups has been used to create metal phosphonate (B1237965) multilayers with Zr4+ ions. utupub.fi

Hydrolytic Stability and Condensation Behavior

The hydrolytic stability of the P-C bond in phosphonic acids is generally high. nih.gov However, under certain oxidative conditions, this bond can be cleaved to yield phosphates. nih.gov The hydrolytic stability of molecules containing functional groups like hydrazones and oximes, which can be conceptually related to derivatives of this compound, is known to be pH-dependent and catalyzed by acid. scispace.com The stability of these linkages is influenced by the electronic nature of the substituents. scispace.com

Phosphonic acids can undergo condensation reactions. For example, they can be involved in the formation of polyamides. In one instance, β-phenylvinylphosphonic acid was used as a medium in the production of polyamides at high temperatures. google.com They can also participate in the formation of sol-gel membranes through condensation with organoalkoxysilanes. acs.orggrafiati.com

Metal-Catalyzed Transformations

The vinyl group and the phosphonic acid functionality of this compound and its derivatives can participate in a variety of metal-catalyzed transformations. sioc-journal.cn These reactions are crucial for synthesizing complex molecules and materials with specific properties.

Enantioselective Hydrogenation Reactions

A significant area of research has been the enantioselective hydrogenation of derivatives of this compound. This reaction is of great interest for the synthesis of chiral phosphonic acids, which are valuable in medicinal chemistry and materials science. Rhodium and iridium complexes with chiral ligands have been successfully employed as catalysts for the asymmetric hydrogenation of α,β-unsaturated phosphonates. acs.orgacs.orgrsc.org

For example, iridium-N,P-ligand-catalyzed enantioselective hydrogenation of diphenylvinylphosphine (B1198819) oxides and vinylphosphonates has been achieved with excellent enantioselectivities (up to >99% ee) and complete conversions. acs.org Similarly, Rh(I)-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives using carbohydrate-derived phosphinite ligands has yielded high enantioselectivities. acs.org The choice of ligand and reaction conditions, such as the use of supercritical carbon dioxide as a solvent, can significantly influence the outcome of the hydrogenation. researchgate.net Cobalt-catalyzed asymmetric hydrogenation has also emerged as a powerful tool for the synthesis of chiral compounds. mdpi.com

Table 1: Examples of Enantioselective Hydrogenation of this compound Derivatives

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Rh(I) with carbohydrate-derived phosphinites | Dehydroamino acid derivatives | S-amino acids or R-amino acids | >95% | acs.org |

| Iridium-N,P-Ligand | Diphenylvinylphosphine oxides | Chiral phosphine (B1218219) oxides | up to >99% | acs.org |

| Rh-ArcPhos | Cyclic tetrasubstituted-olefinic dehydroamino acid derivatives | α-acylamino-β-alkyl tetrahydropyranones | up to 96% | rsc.org |

This table is for illustrative purposes and may not be exhaustive.

Other Catalytic Conversions

Besides hydrogenation, other metal-catalyzed reactions can be performed on this compound and its derivatives. For instance, palladium-catalyzed isomerizing alkoxycarbonylation can be used to convert unsaturated fatty acids into long-chain α,ω-difunctional monomers, a reaction conceptually applicable to vinyl compounds. d-nb.info

Furthermore, zirconium phosphates and phosphonates, which can be formed from precursors like this compound, are utilized as heterogeneous catalysts in various acid-catalyzed transformations, including biomass conversion. mdpi.com For example, sulfonic acid-functionalized zirconium poly(styrene-phenylvinyl-phosphonate)-phosphate has been used for the epoxidation of soybean oil. mdpi.com

Ring-Closure and Rearrangement Processes

The structure of this compound and its derivatives can facilitate ring-closure and rearrangement reactions. For example, a one-pot synthesis of 2-aryltetrahydrofuran-2-ylphosphonic acids from 4-chloro-1-aryl-1-butanones and phosphorus trichloride (B1173362) has been reported, where the expected phenylvinylphosphonic acid intermediate undergoes an unexpected cyclization. beilstein-journals.org This cyclization is proposed to occur through the anchimeric assistance of the phosphonic acid group. beilstein-journals.org

Electrocyclic ring-opening and ring-closure reactions are another class of pericyclic reactions that could potentially involve systems derived from this compound, especially if further conjugation is introduced into the molecule. masterorganicchemistry.com These reactions are governed by orbital symmetry rules and can be induced thermally or photochemically. masterorganicchemistry.com

Polymer Science and Macromolecular Engineering of 2 Phenylvinylphosphonic Acid

Polymerization Mechanisms and Controlled Synthesis

The synthesis of polymers from vinylphosphonate (B8674324) monomers, including 2-phenylvinylphosphonic acid, can be achieved through various polymerization mechanisms. These methods allow for the creation of polymers with tailored molecular weights and architectures.

Radical Polymerization (Free and Controlled) of Vinylphosphonate Monomers

Free radical polymerization is a common method for polymerizing vinyl monomers. However, the radical polymerization of vinylphosphonate monomers can be challenging due to the tendency for chain transfer reactions involving the monomer or the resulting polymer. rsc.org This can lead to the formation of polymers with low molecular weights. rsc.org For instance, the polymerization of dimethyl vinylphosphonate (DMVP) with dicumyl peroxide as an initiator resulted in poly(DMVP) with a low number average molecular weight (Mn) of 3,400-3,500 g/mol , which was attributed to a high chain transfer constant to the monomer. researchgate.net

Despite these challenges, radical polymerization has been successfully employed. For example, copolymers of dimethyl vinylphosphonate and bisphenol A ethoxylate dimethacrylate have been synthesized via radical photoinitiated polymerization. researchgate.net Similarly, free radical copolymerization of diethyl vinylphosphonate (DEVP) with 2-chloroethyl methacrylate (B99206) has been achieved using benzoyl peroxide as an initiator. researchgate.net

To overcome the limitations of free radical polymerization, controlled radical polymerization (CRP) techniques have been explored. Telomerization, a type of controlled radical polymerization, has been used to synthesize oligomers of vinylphosphonic acid (VPA) with controlled molecular weight and specific end-group functionalities. rsc.org This is achieved by using chain transfer agents (CTAs) that introduce reactive terminal groups like acids, alcohols, or halogens. rsc.org Another CRP method, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has been successfully applied to the aqueous polymerization of VPA using O-ethyl xanthate as a transfer agent. rsc.org

Group Transfer Polymerization Mediated by Rare Earth Metals

Group Transfer Polymerization (GTP) mediated by rare earth metals has emerged as a highly effective method for the polymerization of vinylphosphonates. nih.govtum.de This technique offers significant advantages over traditional radical and anionic polymerization methods, including the ability to produce polymers with precise molecular weights and low polydispersity. nih.govtum.de

Late lanthanide metallocenes have proven to be particularly efficient initiators and catalysts for the GTP of vinylphosphonates. nih.govtum.de This method has been shown to proceed in a living fashion, allowing for excellent control over the polymerization process. tum.detum.de For instance, the use of a lanthanide tris(borohydride) complex for the polymerization of diethyl vinylphosphonate resulted in well-controlled polymerization with pseudo-first-order kinetics, yielding high molecular weight polymers with molecular weight dispersity below 1.7. rsc.org

A key feature of rare earth metal-mediated GTP is its ability to polymerize sophisticated monomers like dialkyl vinylphosphonates, which are otherwise difficult to polymerize. tum.de This has expanded the scope of accessible polymers to include polyvinylphosphonates. tum.de The mechanism involves a nucleophilic transfer of the initiator, leading to specific end-groups on the polymer chain. tum.de The rate-limiting step is proposed to be an SN2-type associative displacement of the polymer phosphonate (B1237965) ester by a monomer molecule. researchgate.net

The versatility of this method has been demonstrated through the synthesis of various functionalized polyvinylphosphonates, including those with radical moieties for potential applications in organic radical batteries. tum.de Furthermore, combining rare earth metal-mediated GTP with ester cleavage strategies provides an efficient route to well-defined, high-molecular-weight poly(vinylphosphonic acid). nih.gov

Copolymerization Strategies and Architectural Control

Copolymerization of this compound and other vinylphosphonates with various comonomers allows for the synthesis of polymers with a wide range of properties and functionalities. Radical copolymerization has been a widely studied method for this purpose. For instance, diethyl vinylphosphonate has been successfully copolymerized with styrene (B11656), resulting in high molecular weight copolymers. rsc.org The incorporation of the phosphonate units was found to lower the glass transition temperature (Tg) of the resulting polystyrene. rsc.org

The reactivity of vinylphosphonate monomers in copolymerization can vary significantly depending on the comonomer. For example, in the radical copolymerization of dimethyl vinylphosphonate (M1) with trimethoxyvinylsilane (M2), the reactivity ratios were found to be r1 = 1.6 and r2 = 0, indicating a higher reactivity of the vinylphosphonate monomer. researchgate.net In contrast, the copolymerization of 2-chloroethyl methacrylate (M1) and diethyl vinylphosphonate (M2) yielded reactivity ratios of r1 = 19.45 and r2 = 0.11, showing a much higher reactivity for the methacrylate monomer. researchgate.net

Architectural control over the resulting polymers can be achieved through various strategies. Graft copolymers, for instance, can be synthesized using methodologies like "grafting-onto," "grafting-from," and "grafting-through". nih.gov The "grafting-from" approach, which involves the polymerization of monomers from a linear macromolecular initiator with multiple initiating sites, has been successfully used to create well-defined graft copolymers. nih.gov For example, a poly(phenylacetylene) backbone with poly(vinyl ether) pendants was synthesized by combining living coordination polymerization and living cationic polymerization. nih.gov

Furthermore, the synthesis of block and graft copolymers with specific architectures, such as trifunctional comb, tetrafunctional centipede, and hexafunctional barbwire structures, has been explored for other polymer systems and could be conceptually applied to vinylphosphonate-containing polymers. google.com

Polymeric Derivatives and Networks

Synthesis and Characterization of Poly(this compound)

Poly(this compound) can be synthesized through the polymerization of its corresponding monomer, this compound. One approach involves the polymerization of substituted vinylphosphonic acids in water using an initiator like ammonium (B1175870) persulfate. mdpi.com For example, poly(methylvinylphosphonic acid) has been synthesized by heating methylvinylphosphonic acid with sodium hydroxide (B78521) and ammonium persulfate. mdpi.com This method can be extended to other substituted vinylphosphonic acids, including this compound, to create coatings for nanoparticles. mdpi.com

Another synthetic route involves the polymerization of vinyl phosphonyl dichloride in the presence of a free-radical initiator. google.com This can be followed by hydrolysis to yield the poly(vinylphosphonic acid). The polymerization can be carried out in a solvent like 1,1,1-trichloroethane (B11378) with an initiator such as azo-bis-isobutyronitrile. google.com

The characterization of poly(this compound) and its derivatives is crucial for understanding their structure and properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), and size-exclusion chromatography (SEC) are commonly employed. researchgate.netresearchgate.net For instance, the microstructure of poly(vinylphosphonic acid) has been investigated using one- and two-dimensional NMR techniques. rsc.org Thermal analysis methods like thermogravimetric analysis (TGA) are used to assess the thermal stability of these polymers. researchgate.net

Functionalization of Polymeric Backbones

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities onto a pre-synthesized polymer backbone. wuttkescience.com This approach allows for the chemical transformation of the polymer, expanding its range of properties and applications. wuttkescience.com

For polymers containing phosphonic acid groups, such as poly(this compound), the phosphonic acid moiety itself offers a site for further reactions. These acidic groups have a high affinity for metal ions, enabling the formation of polymer-metal complexes. researchgate.net

A common functionalization strategy involves the reaction of hydroxyl groups present on a polymer or a composite material. For example, zirconium poly(styrene-phenylvinyl-phosphonate)-phosphate (ZPS–PVPA) has been functionalized through a condensation reaction between the hydroxyl groups on its surface and the methoxysilane (B1618054) groups of (3-mercaptopropyl)trimethoxysilane. mdpi.com The resulting thiol groups can then be oxidized to sulfonic acid groups, creating a solid acid catalyst. mdpi.com

Another approach to functionalization is the direct incorporation of functional monomers during copolymerization. This allows for precise control over the structure and properties of the resulting polymer. researchgate.net For instance, copolymers of vinylphosphonic acid have been synthesized with various hydrophilic monomers, such as 2-deoxy-2-methacrylamido-D-glucose and 4-acryloylmorpholine, via free radical copolymerization. nih.gov

The functionalization of polymer backbones can be tailored to specific applications. For example, the introduction of sulfonic acid groups can enhance proton conductivity, which is beneficial for applications in fuel cell membranes. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Phenylvinylphosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Phenylvinylphosphonic acid in solution. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ³¹P NMR spectra provide specific information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl and phenyl protons. The chemical shifts and coupling constants of the vinyl protons are particularly informative for determining the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by providing information on all carbon atoms within the molecule. The chemical shifts of the vinyl and phenyl carbons, along with their coupling to the phosphorus atom, further confirm the molecular structure.

³¹P NMR: Phosphorus-31 NMR is a highly sensitive and specific technique for organophosphorus compounds. For this compound, the ³¹P NMR spectrum typically shows a single resonance, and its chemical shift is indicative of the phosphonic acid group.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Information Provided |

| ¹H | 6.0 - 8.0 | Vinyl and phenyl proton environments, stereochemistry |

| ¹³C | 120 - 140 | Carbon skeleton, C-P coupling |

| ³¹P | 10 - 25 | Presence and environment of the phosphonic acid group |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are powerful for identifying functional groups and providing a molecular "fingerprint". researchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present. Key vibrational modes include:

O-H stretching: Broad bands associated with the phosphonic acid group.

C=C stretching: Bands corresponding to the vinyl group and the phenyl ring.

P=O stretching: A strong absorption characteristic of the phosphonic acid moiety.

P-O-H bending and P-C stretching: Vibrations that further confirm the structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. researchgate.net The Raman spectrum of this compound will also show bands for the C=C and phenyl ring stretching modes. Due to the different selection rules, some vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique(s) |

| O-H stretch (P-OH) | 2500 - 3300 (broad) | FTIR |

| C-H stretch (aromatic & vinyl) | 3000 - 3100 | FTIR, Raman |

| C=C stretch (vinyl & aromatic) | 1580 - 1650 | FTIR, Raman |

| P=O stretch | 1150 - 1250 | FTIR |

| P-O stretch | 950 - 1050 | FTIR |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. publish.csiro.au For this compound, a molecular ion peak corresponding to its molecular weight of approximately 184.13 g/mol would be expected. nih.gov The fragmentation pattern can reveal information about the stability of different parts of the molecule. For instance, in the mass spectrum of diethyl 2-phenylvinylphosphonate, a base peak at m/e 131 has been observed, which is attributed to a rearrangement involving the phenylvinyl and ethyl groups. publish.csiro.au

Electron Microscopy (SEM, TEM, STEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques are used to visualize the morphology and nanostructure of materials at high magnifications.

Transmission Electron Microscopy (TEM): TEM is used to view the internal structure of a sample. By transmitting a beam of electrons through a thin specimen, TEM can reveal details about the crystal lattice, defects, and the presence of different phases at the nanoscale.

Scanning Transmission Electron Microscopy (STEM): STEM combines the principles of TEM and SEM, allowing for high-resolution imaging and analytical capabilities, such as elemental mapping.

These techniques are particularly useful when this compound is used as a component in nanocomposites or surface coatings, allowing for the visualization of its distribution and interaction with other materials.

Surface-Sensitive Techniques (XPS, AES, SIMS)

Surface-sensitive techniques are crucial for analyzing the elemental composition and chemical state of the outermost layers of a material. nih.govwisc.edu These methods are particularly relevant when this compound is used to modify surfaces.

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides information on the elemental composition and chemical bonding environments at a material's surface. phi.commdpi.com For a surface modified with this compound, XPS can confirm the presence of phosphorus, carbon, and oxygen and can distinguish the chemical state of the phosphorus in the phosphonic acid group. researchgate.net

Auger Electron Spectroscopy (AES): AES is another surface-sensitive technique that provides elemental composition information, often with higher spatial resolution than XPS. mdpi.com It is useful for mapping the distribution of elements on a surface. mdpi.com

Secondary Ion Mass Spectrometry (SIMS): SIMS is a very sensitive surface analysis technique that can detect trace elements and provide molecular information from the very top surface layer. phi.com It can be used to identify the presence of this compound and its fragments on a surface. nih.gov

| Technique | Information Provided | Typical Application |

| XPS | Elemental composition, chemical states | Confirming surface modification and chemical bonding |

| AES | Elemental composition, high-resolution mapping | Analyzing elemental distribution on the surface |

| SIMS | Elemental and molecular information, high sensitivity | Detecting trace amounts and molecular fragments on surfaces |

Theoretical and Computational Chemistry of 2 Phenylvinylphosphonic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.comyoutube.com By calculating the electron density, DFT can predict various properties of 2-phenylvinylphosphonic acid, including its geometry, energy, and reactivity.

DFT calculations have been employed to understand the role of various functional groups in related molecules, which can be extrapolated to understand this compound. For instance, studies on similar compounds have shown how substituents on the phenyl ring can influence the electronic properties and reactivity of the entire molecule. rsc.orgnih.gov The vinyl group, in conjunction with the phosphonic acid moiety, creates a conjugated system that can be precisely analyzed using DFT to determine bond lengths, bond angles, and charge distribution. This information is crucial for predicting how the molecule will interact with other chemical species.

The reactivity of this compound can be further explored by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals, which can be accurately calculated with DFT, indicate the molecule's potential to act as an electron donor or acceptor in chemical reactions. cecam.org

Recent advancements in DFT include the development of more accurate exchange-correlation functionals, such as hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory. scispace.com These improved methods provide more reliable predictions of molecular properties. For example, dispersion-inclusive DFT methods, like B3LYP-D3, have been successfully used to uncover complex reaction mechanisms in related catalytic systems. uq.edu.au

Table 1: Predicted Properties of this compound from DFT Calculations

| Property | Predicted Value |

| Molecular Weight | 184.13 g/mol |

| Molecular Formula | C₈H₉O₃P |

| pKa | 2.01±0.10 |

| Rotatable Bond Count | 2 |

| Complexity | 200 |

This table contains data that is computationally predicted. guidechem.com

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a dynamic view of this compound's behavior over time. galaxyproject.orgmdpi.com These methods are particularly useful for studying the conformational flexibility of the molecule and its interactions with solvents or other molecules.

MD simulations can reveal the preferred conformations of this compound in different environments. By simulating the molecule's movement, researchers can identify stable and low-energy structures, which are crucial for understanding its biological activity and chemical reactivity. mdpi.com For example, simulations can show how the phenyl and vinyl groups rotate relative to the phosphonic acid group and how these rotations are influenced by surrounding solvent molecules.

Furthermore, molecular modeling is instrumental in studying the formation of complexes between this compound and metal ions or other organic molecules. nih.gov These simulations can predict the binding affinity and the geometry of the resulting complexes, which is vital for applications in materials science and catalysis. For instance, understanding how this compound interacts with metal surfaces is key to its use as a corrosion inhibitor. mdpi.com

Mechanistic Insights via Computational Approaches

For example, computational studies can be used to investigate the addition reactions to the vinyl group or the esterification of the phosphonic acid. By calculating the energies of various possible pathways, researchers can determine the most likely mechanism. mdpi.com This knowledge is invaluable for optimizing reaction conditions to favor the desired product.

Recent studies have highlighted the importance of non-covalent interactions in directing reaction pathways, a discovery largely driven by computational methods. uq.edu.au For this compound, this could involve hydrogen bonding interactions from the phosphonic acid group or π-stacking interactions involving the phenyl ring.

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. nih.govmdpi.com For this compound, techniques like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

The prediction of NMR chemical shifts has become particularly accurate with the use of DFT and machine learning models. nih.govarxiv.orgfrontiersin.org By calculating the magnetic shielding around each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These predicted spectra can aid in the assignment of experimental signals and confirm the molecule's structure.

Similarly, vibrational frequencies calculated using DFT can be used to generate theoretical IR and Raman spectra. researchgate.netresearchgate.netnih.gov The calculated frequencies can be correlated with specific vibrational modes of the molecule, such as the stretching of the P=O bond or the C=C bond of the vinyl group, providing a detailed interpretation of the experimental spectra. uwosh.eduresearchgate.net

Advanced Materials Science Applications

Surface Engineering and Protective Coatings

The ability of 2-phenylvinylphosphonic acid and its derivatives to functionalize surfaces and form protective layers is a key area of research. The phosphonic acid group provides a strong anchor to various metal oxide surfaces, while the phenyl and vinyl groups can be tailored to impart specific properties such as hydrophobicity or to serve as a point for further polymerization.

Phosphonate-Anchored Nanoparticles (e.g., Magnetite)

The functionalization of nanoparticles to enhance their stability and impart new properties is a cornerstone of nanotechnology. This compound (PVPA) and its polymer, poly(2-phenylvinylphosphonate) (PPVP), have been successfully employed as coating agents for magnetite (Fe₃O₄) nanoparticles. researchgate.netresearchgate.net The phosphonate (B1237965) group strongly binds to the magnetite surface, creating a stable coating that prevents agglomeration and enhances dispersibility in various media. researchgate.netresearchgate.net

In one-pot polyol synthesis, magnetite clusters have been coated with several substituted vinylphosphonates, including this compound. researchgate.netepo.org These polymeric coatings are crucial for the future applications of the nanoparticles, influencing their stability in suspension, hydrophobic or hydrophilic nature, and potential for further functionalization. researchgate.net Interestingly, poly(2-phenylvinylphosphonate) coated clusters exhibited limited dispersibility in both toluene (B28343) and water, though they were more readily dispersed in water. google.com This behavior highlights the influence of the phenyl group on the surface properties of the coated nanoparticles. The use of such coatings is a significant step in preparing stable magnetic nanoparticles for applications in catalysis, data storage, and magnetic separation. researchgate.net

Table 1: Substituted Vinylphosphonates for Coating Magnetite Nanoparticles

| Coating Agent | Abbreviation | Resulting Nanoparticle | Reference |

| This compound | PVPA | PPVP-coated magnetite clusters | researchgate.netepo.org |

| 2-(p-Hydroxyphenyl)vinylphosphonic acid | HVPA | PHVP-coated magnetite clusters | researchgate.netgoogle.com |

| Methylvinylphosphonic acid | MVPA | PMVP-coated magnetite clusters | researchgate.net |

| Allenylphosphonic acid | APA | PAP-coated magnetite clusters | researchgate.net |

Development of Anti-Corrosion Coatings

The formation of thin, self-assembled molecular layers is a promising strategy for corrosion protection. Phosphonic acids are known to form well-ordered, dense layers on metal surfaces, providing an effective barrier against corrosive agents. While direct studies on this compound are limited, its close analog, styrenephosphonic acid, is recognized as an effective organic corrosion inhibitor. epo.org

Styrenephosphonic acid is listed as a phosphonic acid group-containing material used in anti-corrosive coating compositions. The efficacy of phosphonic acids in corrosion protection is highly dependent on their structural features, which influence the self-assembly of the protective layers and the solubility of salts formed during the corrosion process. researchgate.net These organic inhibitors can be incorporated into coating formulations to prevent the corrosion of metals such as steel. epo.org The presence of the phenyl ring in this compound suggests it could form a hydrophobic and stable protective film on metal surfaces, similar to styrenephosphonic acid.

Metal-Organic Frameworks (MOFs) and Inorganic-Organic Hybrids

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Phosphonic acid-based linkers, including derivatives of this compound, are of growing interest in this field.

Coordination Chemistry in MOF Synthesis

The phosphonate group can coordinate to metal centers in various ways, leading to a diverse range of MOF structures. Styrylphosphonic acid, another name for this compound, has been used to synthesize a copper-based metal-organic framework. This particular MOF exhibits a layered 2D architecture, with the organic moieties oriented into the interlamellar space. This represents the first documented example of a metal-organic framework constructed with this specific ligand.

In a different approach, vinylphosphonic acid (VPA) has been incorporated into the zirconium-based MOF, MOF-808, through a ligand exchange process. google.com This method allows for the precise incorporation of phosphonate functionalities, which can introduce new properties to the parent MOF. The study demonstrated that the phosphonate ligand connects to the Zr₆ node, creating an accessible acidic P-OH group within the MOF's pores. google.com

Applications in Adsorption, Separation, and Catalysis

The functionalized pores of phosphonate-containing MOFs make them suitable for a variety of applications. MOFs synthesized from vinylphosphonic acid have been investigated as adsorbents for the removal of metal ions from aqueous solutions, with their porous surfaces and smaller particle sizes being advantageous for this purpose. For instance, phosphonate-modified MOF-808 has shown exceptionally fast adsorption of uranyl ions from water. google.com

In the realm of inorganic-organic hybrids, poly(vinylphosphonic acid) (PVPA) has been combined with zeolitic imidazolate framework-8 (ZIF-8), a type of MOF, to create hollow hybrid nanostructures. These hybrids are formed through a room-temperature chemical process where the phosphonate groups on the polymer partially displace the imidazolate ligands of the MOF. These materials exhibit significant proton conductivity, which is a key property for catalytic applications and for their use in proton exchange membranes for fuel cells. epo.org

Catalysis and Photocatalysis

The acidic nature of the phosphonic acid group and the potential for electronic tuning via the phenyl and vinyl groups make this compound and its polymers interesting candidates for catalytic applications.

The previously mentioned hybrid materials of poly(vinylphosphonic acid) and ZIF-8 demonstrate substantial proton conductivities that increase with temperature, even under anhydrous conditions. At 140°C, the ZIF-8@PVPA composite membrane reached a proton conductivity of 3.2 × 10⁻³ S cm⁻¹, a threefold increase compared to the pure polymer membrane. epo.org This enhanced conductivity is attributed to the presence of imidazole (B134444) species from the MOF and their hydrogen-bonding interactions with the phosphonate groups, which facilitates proton transport. Such materials are promising for applications in acid catalysis.

Furthermore, this compound has been identified as a component for catalyst layers in applications such as water-repellent membranes for electrochemical cells. While specific photocatalytic applications of this compound are not yet widely reported, the presence of the phenylvinyl moiety, a known chromophore, suggests potential for future developments in this area. The ability to incorporate this molecule into stable structures like MOFs or polymer coatings provides a platform for designing novel photocatalytic systems.

Design of Heterogeneous Catalysts

This compound (2-PVPA), also known as styrylphosphonic acid, serves as a critical component in the rational design of advanced heterogeneous catalysts. Its utility stems from the dual functionality of its molecular structure: the phosphonic acid group and the phenylvinyl (styrenyl) group. The phosphonic acid moiety is a robust anchoring group that can form strong, stable covalent bonds with the surfaces of various metal oxide supports, such as titania (TiO₂), zirconia (ZrO₂), and alumina (B75360) (Al₂O₃). This strong interaction is fundamental for preventing the leaching of active catalytic species from the support material, a common issue that can lead to catalyst deactivation and product contamination.

The phenylvinyl group provides a versatile platform for further modification. It can be functionalized to tune the electronic and steric properties of the catalyst's surface. This allows for the precise engineering of the catalytic environment to enhance activity, selectivity, and stability. For instance, by incorporating 2-PVPA or its derivatives, researchers can create well-defined catalytic sites with controlled hydrophobicity or hydrophilicity, influencing reactant and product diffusion to and from the active centers. The development of synthetic routes, such as the palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides, enables the production of a wide array of functionalized styryl phosphonic acids, providing a toolbox of molecules for tailored catalyst design. uq.edu.au

Role in Energy Conversion Systems (e.g., DSSC components)

In the field of energy conversion, this compound and its derivatives play a significant role, particularly as components in dye-sensitized solar cells (DSSCs). The phosphonic acid group is a key player, acting as a powerful anchoring unit to bind photosensitive dye molecules to the surface of semiconductor photoanodes, which are typically made of nanocrystalline metal oxides like titanium dioxide (TiO₂) for n-type cells or nickel oxide (NiO) for p-type cells.

The bond formed by a phosphonic acid anchor is known to be very strong and hydrolytically stable, which can enhance the long-term durability of the solar cell. uq.edu.au While carboxylic acid anchors are more common, the phosphonic acid group offers a compelling alternative. uq.edu.auresearchgate.net In p-type DSSCs, which rely on the injection of holes from the excited dye into the valence band of a p-type semiconductor like NiO, the choice of anchor is crucial for efficient charge transfer.

Table 1: Performance Comparison of p-Type DSSCs with Phosphonic vs. Carboxylic Acid Anchors Data sourced from a study on dyes adsorbed on NiO electrodes. mdpi.com

| Anchoring Group | Dye | Avg. JSC (mA cm⁻²) | Avg. VOC (mV) | Avg. Fill Factor | Avg. PCE (η) (%) |

| Phosphonic Acid | PP1 | 1.28 | 130 | 0.39 | 0.063 |

| Carboxylic Acid | P1 | 1.68 | 123 | 0.37 | 0.073 |

Ion Exchange Materials and Specialized Membranes

Proton Conductive Membranes for Fuel Cells

This compound is a valuable monomer for the synthesis of polymers used in proton conductive membranes, which are the core component of proton exchange membrane fuel cells (PEMFCs). mdpi.com These membranes must effectively transport protons from the anode to the cathode while preventing fuel crossover. mdpi.com Traditional perfluorosulfonic acid (PFSA) membranes like Nafion, while effective, face limitations such as high cost and reduced performance at elevated temperatures or low humidity. rsc.orgresearchgate.net

Polymers derived from styrenic monomers, such as 2-PVPA, are explored as cost-effective, non-fluorinated alternatives. mdpi.com The polymer backbone, containing phenyl rings, provides good mechanical strength and thermal stability. mdpi.com The phosphonic acid groups (-PO(OH)₂) pendant from the polymer chain serve as the proton-conducting sites. At elevated temperatures, these phosphonic acid groups can facilitate proton transport through a self-dissociation mechanism (hopping), which is less dependent on water than the sulfonic acid groups in Nafion. This property makes them promising candidates for high-temperature PEMFCs (HT-PEMFCs) that can operate above 100°C with improved efficiency and tolerance to fuel impurities.

Research on poly(vinylphosphonic acid) (PVPA), a close analogue of poly(this compound), has demonstrated the potential of this class of materials. Blending PVPA with Nafion resulted in hybrid membranes with good thermal stability (up to 400°C) and promising proton conductivity. researchgate.net One such blend achieved an anhydrous proton conductivity of 1.1 × 10⁻⁵ S/cm at 130°C, a value that increased by several orders of magnitude upon hydration. researchgate.net The incorporation of the phenyl group in 2-PVPA is expected to further enhance the thermomechanical properties of the resulting polymer membranes.

Selective Ion Adsorption and Reactive Ion Exchange

The phosphonic acid group in 2-PVPA is a strong chelating agent for a variety of metal ions, particularly multivalent cations. This property is exploited in the development of materials for selective ion adsorption and reactive ion exchange. When 2-PVPA is polymerized, often with a cross-linking agent, it forms a solid resin with a high density of phosphonate functional groups.

These resins exhibit a high affinity for heavy metal ions such as lead (Pb²⁺), copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺), as well as actinide elements. researchgate.netabo.fi This makes them highly effective for environmental remediation, such as the removal of toxic metals from industrial wastewater and contaminated groundwater. researchgate.netresearchgate.net The mechanism of adsorption primarily involves ion exchange, where protons on the phosphonic acid groups are exchanged for metal cations in the solution. abo.fi The strong binding also involves chelation, where the phosphonate group forms a stable coordinate complex with the metal ion.

The selectivity of these materials can be tuned by controlling the pH of the solution. At different pH levels, the phosphonic acid groups will have varying degrees of deprotonation, influencing their affinity for different metal ions and allowing for the selective separation and recovery of valuable or hazardous metals from complex mixtures. Studies on similar resins with aminophosphonate functional groups confirm a high affinity and selectivity for heavy metal cations. researchgate.net

Electronic and Optoelectronic Materials

Integration into Hole-Selective Materials for Photovoltaic Devices

This compound and related phosphonic acid derivatives have emerged as highly effective interfacial materials in advanced photovoltaic devices, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). They are primarily used to form self-assembled monolayers (SAMs) on the surface of transparent conductive oxides (TCOs), such as indium tin oxide (ITO), which serve as the device's electrode. iaea.orgjkps.or.krresearchgate.net

The primary function of this SAM is to modify the work function of the electrode. iaea.orgjkps.or.krresearchgate.netmdpi.com The phosphonic acid headgroup binds strongly to the metal oxide surface of the ITO, creating a uniform, dense monolayer. The orientation of the molecules in the SAM creates a surface dipole that can significantly increase the work function of the ITO. jkps.or.kr This increased work function is critical for creating an efficient hole-selective contact. It reduces the energy barrier between the ITO anode and the adjacent hole-transporting layer (HTL), such as Spiro-OMeTAD in a PSC. rsc.orgrsc.orgresearchgate.net

Table 2: Modification of Indium Tin Oxide (ITO) Work Function with Phosphonic Acid-Based Self-Assembled Monolayers (SAMs) Data compiled from studies using Kelvin probe measurements. iaea.orgjkps.or.krresearchgate.net

| SAM Material | Base ITO Work Function (eV) | Modified ITO Work Function (eV) | Work Function Increase (eV) |

| 4-chlorophenyl phosphonic acid | ~4.5 - 4.6 | 5.30 | ~0.7 - 0.8 |

| 3-nitrophenyl phosphonic acid | ~4.5 - 4.6 | 5.48 | ~0.9 - 1.0 |

| 2-chloroethyl phosphonic acid | ~4.5 - 4.6 | 5.43 | ~0.8 - 0.9 |

Future Research Directions and Interdisciplinary Prospects

Rational Design of Novel 2-Phenylvinylphosphonic Acid Derivatives

The rational design of new this compound derivatives is a primary avenue for future research, aiming to create molecules with specific functionalities for targeted applications. This approach moves beyond trial-and-error synthesis, employing computational modeling and structure-activity relationship (SAR) studies to predict the properties of yet-to-be-synthesized compounds.

Future efforts will likely focus on modifying the phenyl ring and the vinyl group to fine-tune the electronic, optical, and binding properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can systematically alter the work function of metal oxide surfaces when the derivative is used as a surface modifier. nih.gov This is critical for optimizing the performance of organic electronic devices like OLEDs and organic photovoltaics (OPVs). nih.gov

Computer-aided drug design (CADD) principles can be adapted to design derivatives with potential biological activity. nih.gov By understanding the interaction of the phosphonic acid headgroup and the phenylvinyl scaffold with biological targets, researchers can design novel inhibitors or modulators for various enzymes or receptors. nih.gov The synthesis of a series of derivatives with systematic variations allows for the development of quantitative structure-activity relationships (QSAR), providing deeper insight into the molecular features essential for a desired effect. nih.govnih.gov

Table 1: Examples of Functional Groups for Rational Design

| Position of Substitution | Functional Group | Potential Effect | Target Application |

|---|---|---|---|

| Phenyl Ring (para-position) | Fluorine (-F) | Modify surface work function | Organic Electronics |

| Phenyl Ring (ortho-, meta-positions) | Methoxy (-OCH₃) | Enhance solubility, alter electronic properties | Catalysis, Materials Science |

| Vinyl Group | Alkyl chains | Tune hydrophobicity, control self-assembly | Surface Coatings, Biomaterials |

Sustainable Chemistry and Process Intensification

The synthesis of this compound and its derivatives is an area ripe for the application of sustainable chemistry principles and process intensification. nih.govfrontiersin.org Future research will prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. frontiersin.org

Process intensification strategies aim to replace traditional batch reactors with more efficient systems, such as continuous flow reactors. frontiersin.org Flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability. diva-portal.orgdntb.gov.ua The miniaturization of reactors, as seen in lab-on-a-chip devices, can reduce material consumption and accelerate reaction optimization. diva-portal.orgdntb.gov.ua

The use of alternative energy sources like ultrasound (sonochemistry) and microwaves can significantly accelerate reaction rates and improve yields, often under milder conditions than conventional heating. frontiersin.orgscispace.com Furthermore, research into novel catalytic systems is crucial. The development of heterogeneous catalysts, which can be easily separated and recycled, aligns with the goals of green chemistry. diva-portal.orgdntb.gov.ua Phase transfer catalysis presents another sustainable approach, enabling reactions between reactants in different phases and often allowing the use of water-based systems, which reduces the need for volatile organic solvents. google.com

Advanced Materials Integration and Performance Optimization

A significant area of future research lies in the integration of this compound and its derivatives into advanced materials to optimize their performance. The strong binding affinity of the phosphonic acid group to various metal oxide surfaces makes it an ideal candidate for surface modification. nih.govresearchgate.netresearchgate.net

In the field of organic electronics, phosphonic acid-based self-assembled monolayers (SAMs) are used to modify transparent conductive oxides like indium tin oxide (ITO). nih.govnih.gov These SAMs can tune the work function and surface energy of the electrode, leading to improved charge injection/extraction efficiency and enhanced device lifetime in OLEDs and OPVs. nih.govresearchgate.net Future work will involve designing derivatives that provide even finer control over these interfacial properties. A rapid spray-coating method has been shown to be a scalable alternative to conventional dip-coating for depositing these modifiers. nih.gov

The polymerization of this compound or its derivatives leads to functional polymers, such as poly(vinylphosphonic acid) (PVPA). bohrium.comresearchgate.net These polymers are explored for use in proton exchange membranes for fuel cells, where the phosphonic acid groups facilitate proton transport. bohrium.com Research will focus on creating copolymers that optimize mechanical strength, water uptake, and proton conductivity for high-performance fuel cell applications. researchgate.net Additionally, these polymers have potential in biomimetic mineralization and as components in advanced coatings and dental cements. bohrium.comresearchgate.net

Table 2: Performance Optimization through Material Integration

| Application | Material | Role of this compound Derivative | Performance Enhancement |

|---|---|---|---|

| Organic LEDs (OLEDs) | Indium Tin Oxide (ITO) | Surface modifier to form a self-assembled monolayer (SAM) | Tuned work function, improved device stability and lifetime. researchgate.net |

| Organic Photovoltaics (OPVs) | Zinc Oxide (ZnO), ITO | Interfacial layer to control energy level alignment | Enhanced open-circuit voltage and power conversion efficiency. nih.gov |

| Fuel Cells | Polymer Membranes | Monomer for proton-conducting polymers (e.g., PVPA) | Alternative to traditional proton conductors like Nafion. bohrium.com |

Emerging Methodologies in Organophosphorus Chemistry

The synthesis of this compound and its future derivatives will benefit immensely from emerging methodologies in the broader field of organophosphorus chemistry. nih.gov The formation of the carbon-phosphorus (C-P) bond is central to the synthesis of these compounds, and novel catalytic methods are making this process more efficient and versatile. diva-portal.orgdntb.gov.ua

Traditional methods for C-P bond formation, such as the Michaelis–Arbuzov reaction, are being supplemented by modern catalytic approaches. wikipedia.org Transition-metal-catalyzed cross-coupling reactions, particularly those using palladium or copper catalysts, have expanded the scope of accessible organophosphorus compounds, allowing for their synthesis under milder conditions with greater functional group tolerance. scispace.commdpi.com

Other innovative strategies include:

Hydrophosphinylation: The direct addition of a P-H bond across a double or triple bond is an atom-economical way to form C-P bonds. researchgate.net

C-H Activation: The direct functionalization of a C-H bond to form a C-P bond is a highly desirable strategy that avoids the need for pre-functionalized starting materials. diva-portal.orgdntb.gov.ua

Flow Chemistry and Automation: The use of continuous flow systems enables high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new synthetic routes. frontiersin.orgdiva-portal.org